bromures aryles
Aryl bromides are a class of organic compounds containing a bromine atom directly bonded to an aromatic ring, typically benzene or similar structures. These reagents play a pivotal role in organic synthesis due to their high reactivity and ability to participate in a variety of substitution reactions, including nucleophilic aromatic substitution and coupling reactions.
Aryl bromides are often synthesized from the corresponding aryl halides using methods such as dehalogenation with silver salts or through oxidative bromination. They serve as key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and dyes. Their application spans various industries, including medicine, agriculture, and dye manufacturing.
The high reactivity of aryl bromides can lead to side reactions, necessitating careful handling under an inert atmosphere with appropriate solvents and reaction conditions. Due to their hazardous nature, safety precautions must be strictly observed during synthesis and use.
| Structure | Nom chimique | CAS | Le MF |
|---|---|---|---|
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3,4-Dibromo-1,5-dimethyl-1H-pyrazole | 5775-95-1 | C5H6Br2N2 |
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3,4,5-tribromo-1-methyl-pyrazole | 57389-75-0 | C4H3Br3N2 |
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3,4-Dibromo-5-methyl-1H-pyrazole | 5932-19-4 | C4H4Br2N2 |
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1H-Imidazole,5-bromo-4-ethyl- | 734478-36-5 | C5H7BrN2 |
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2-bromo-5-tert-butyl-1,3,4-thiadiazole | 88370-06-3 | C6H9BrN2S |
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4-bromo-1,2-oxazol-3-ol | 31561-94-1 | C3H2BrNO2 |
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5-Bromo-1,3-dimethyl-1H-pyrazole | 5744-70-7 | C5H7BrN2 |
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Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | 152300-56-6 | C4H3BrN2O2S |
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4-Bromo-2-hexylthiophene | 155954-63-5 | C10H15BrS |
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Ethyl 3-bromoisoxazole-5-carboxylate | 105174-97-8 | C6H6BrNO3 |
Littérature connexe
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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